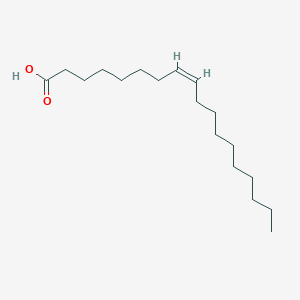
Zirconium acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium acrylate is a zirconium-containing multifunctional acrylate with the chemical formula Zr(CH2CHCO2)4. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is utilized in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Zirconium acrylate can be synthesized through the reaction of zirconium alkoxy derivatives with unsaturated acids. This reaction leads to the formation of normal salts or polynuclear oxocarboxylates, depending on the reaction conditions and the nature of the initial reagents . The preparation of this compound involves the use of zirconium (IV) oxyacrylate complexes with polypyridine ligands, which are then subjected to thermolysis at 600°C to obtain nanosized zirconium oxides .
Analyse Chemischer Reaktionen
Zirconium acrylate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium dioxide nanoparticles.
Reduction: It can be reduced under specific conditions to yield different zirconium-based compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.
Wissenschaftliche Forschungsanwendungen
Zirconium acrylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Zirconium acrylate can be compared with other similar compounds, such as:
Zirconium carboxyethyl acrylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Zinc acrylate: Another acrylate compound with zinc as the central metal, used in different industrial applications.
Hafnium carboxyethyl acrylate: A compound with hafnium instead of zirconium, exhibiting different chemical properties and uses.
This compound is unique due to its high refractive index and ability to form transparent films, making it particularly valuable in optical applications .
Eigenschaften
CAS-Nummer |
66336-96-7 |
|---|---|
Molekularformel |
C12H16O8Zr |
Molekulargewicht |
379.47 g/mol |
IUPAC-Name |
prop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5); |
InChI-Schlüssel |
BIXADNIHYBZLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)









